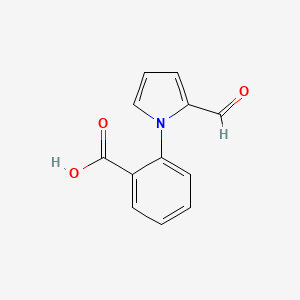

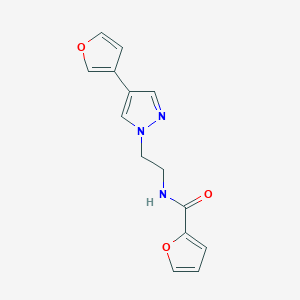

![molecular formula C14H15N3O2 B2925066 3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2195952-49-7](/img/structure/B2925066.png)

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

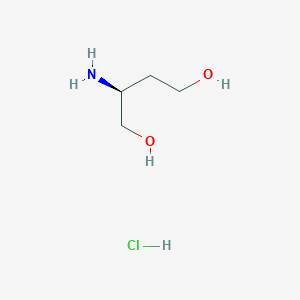

The compound is a derivative of indene and pyrazinone. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . Pyrazinone is a class of organic compounds containing a pyrazine ring which is a six-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure would be based on the structures of indene and pyrazinone, with the indene portion likely providing significant aromatic character to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as solubility, melting point, and boiling point, can be estimated based on the properties of similar compounds .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural complexity of “3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one” could be explored for its potential to bind with viral proteins and inhibit viral replication.

Anti-inflammatory Properties

The indole nucleus is a common feature in many anti-inflammatory drugs. The pharmacophore’s ability to modulate biological pathways could be harnessed in “3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one” to develop new anti-inflammatory agents, potentially targeting cytokine signaling or other inflammatory mediators .

Anticancer Applications

Indole derivatives are known to possess anticancer activities, interacting with various cellular targets and pathways. The subject compound could be investigated for its ability to act on specific cancer cell lines, possibly as a kinase inhibitor or by inducing apoptosis through its interaction with cellular DNA .

Anti-HIV Effects

Compounds containing the indole scaffold have been found to exhibit anti-HIV activity. The unique structure of “3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one” might provide a novel mechanism of action against HIV, perhaps by interfering with reverse transcriptase or integrase enzymes .

Antioxidant Capability

The indole core structure is associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases. This compound could be studied for its efficacy in neutralizing free radicals and protecting cells from oxidative damage .

Antimicrobial Potential

Indole derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. Research into “3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one” could explore its use as a novel antimicrobial agent, possibly targeting unique bacterial enzymes or pathways .

Each of these applications presents a promising field of study for the compound . Further research and experimentation would be necessary to fully understand and harness its potential in these areas. The indole derivative’s diverse biological activities make it a valuable candidate for the development of new therapeutic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17-7-6-16-13(14(17)18)19-11-8-9-4-2-3-5-10(9)12(11)15/h2-7,11-12H,8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHJITFBERUWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)

![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)